molecular formula C24H22N2O4 B13625060 (R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-pyridin-4-ylmethyl-propionic acid

(R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-pyridin-4-ylmethyl-propionic acid

Cat. No.: B13625060
M. Wt: 402.4 g/mol
InChI Key: GHMLGGDNHSFPRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-pyridin-4-ylmethyl-propionic acid is a complex organic compound known for its unique structural properties. It is often used in various scientific research fields due to its ability to interact with different molecular targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-pyridin-4-ylmethyl-propionic acid typically involves multiple steps. One common method is the Arndt-Eistert protocol, which starts from commercially available N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-protected α-amino acids. This method leads to enantiomerically pure N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-protected β-amino acids in only two steps with high yield .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar multi-step synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-pyridin-4-ylmethyl-propionic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

®-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-pyridin-4-ylmethyl-propionic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is used in studies involving protein interactions and enzyme activity.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of ®-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-pyridin-4-ylmethyl-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-pyridin-4-ylmethyl-propionic acid is unique due to its specific structural features, which allow it to interact with a wide range of molecular targets. This makes it a valuable compound in various scientific research fields.

Properties

Molecular Formula

C24H22N2O4

Molecular Weight

402.4 g/mol

IUPAC Name

2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-pyridin-4-ylpropanoic acid

InChI

InChI=1S/C24H22N2O4/c27-23(28)17(13-16-9-11-25-12-10-16)14-26-24(29)30-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,17,22H,13-15H2,(H,26,29)(H,27,28)

InChI Key

GHMLGGDNHSFPRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CC4=CC=NC=C4)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.